1-Propanone, 1-(2-oxazolyl)-
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Overview
Description
“1-Propanone, 1-(2-oxazolyl)-” is a chemical compound with the molecular formula C6H7NO2 and a molecular weight of 125.13 . It is also known as "1-(Oxazol-2-yl)propan-1-one" .
Synthesis Analysis
Oxazole derivatives, such as “1-Propanone, 1-(2-oxazolyl)-”, have been synthesized and screened for various biological activities . The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in recent years . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .
Molecular Structure Analysis
The molecular structure of “1-Propanone, 1-(2-oxazolyl)-” consists of a five-membered ring having one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom .
Physical and Chemical Properties Analysis
The predicted boiling point of “1-Propanone, 1-(2-oxazolyl)-” is 192.9±23.0 °C, and its predicted density is 1.102±0.06 g/cm3 . The predicted pKa value is -2.27±0.10 .
Scientific Research Applications
Synthesis and Chemical Transformations
In the realm of organic chemistry, "1-Propanone, 1-(2-oxazolyl)-" related compounds have been actively researched for their roles in synthesis and chemical transformations. Facile syntheses of oxazolines and thiazolines using N-acylbenzotriazoles under microwave irradiation demonstrate the efficiency and versatility of these compounds in organic synthesis Katritzky, Cai, Suzuki, & Singh, 2004. Furthermore, the direct synthesis of 2-oxazolines from carboxylic acids using 2-chloro-4,6-dimethoxy-1,3,5-triazine under mild conditions highlights the potential for creating complex molecules from simpler ones Bandgar & Pandit, 2003.
Environmental Applications and Degradation Processes
Research on photochemical and photocatalytic degradation of 1‐propanol using UV/H2O2 identifies malonate as a byproduct, suggesting implications for environmental remediation and understanding the fate of pollutants Ferreira Santos et al., 2019. This study provides valuable insights into the degradation pathways of similar compounds in environmental settings.
Catalytic and Material Science Applications
The development of efficient oxidation methods of alcohols to carbonyl compounds with molecular oxygen catalyzed by N-hydroxyphthalimide combined with a Co species marks a significant advancement in the field of catalysis Iwahama et al., 2000. This research not only contributes to the synthesis of key intermediates but also has broader applications in the development of green chemistry processes.
Advanced Chemical Synthesis Techniques
Oxidative C-C bond cleavage of primary alcohols and vicinal diols catalyzed by polyoxometalates reveals a novel reaction mechanism that combines electron transfer and oxygen transfer Khenkin & Neumann, 2008. This mechanism opens new pathways for the selective breakdown and functionalization of complex organic molecules.
Safety and Hazards
“1-Propanone, 1-(2-oxazolyl)-” is classified under the GHS07 hazard class . The hazard statements associated with this compound include H227, H315, H319, and H335 . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .
Properties
IUPAC Name |
1-(1,3-oxazol-2-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-2-5(8)6-7-3-4-9-6/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFITZFJESBPIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=NC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-21-9 |
Source
|
Record name | 1-(1,3-oxazol-2-yl)propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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